molecular formula C17H10Cl2N2O4 B258347 (4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione

Cat. No. B258347
M. Wt: 377.2 g/mol
InChI Key: CEQPKVOXQXHKFE-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BDPM and is synthesized using a specific method that involves several steps. In

Mechanism of Action

The mechanism of action of BDPM is not fully understood. However, it has been suggested that BDPM inhibits the activity of several enzymes involved in the inflammatory response. BDPM has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response. The activation of the Nrf2 pathway by BDPM may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
BDPM has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. BDPM has also been found to reduce the expression of inducible nitric oxide synthase and cyclooxygenase-2, which are involved in the production of nitric oxide and prostaglandins, respectively. The reduction of these enzymes contributes to the anti-inflammatory and analgesic properties of BDPM.

Advantages and Limitations for Lab Experiments

BDPM has several advantages for lab experiments. It is easily synthesized using a specific method and is relatively stable under normal laboratory conditions. BDPM has also been found to have low toxicity and does not cause significant side effects. However, BDPM has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. BDPM also has limited stability in vivo, which may affect its efficacy.

Future Directions

There are several future directions for the study of BDPM. One potential direction is to investigate the potential of BDPM as a therapeutic agent for the treatment of inflammatory diseases, such as arthritis and asthma. Another potential direction is to explore the potential of BDPM as an anticancer agent. Further studies are needed to determine the optimal dosage and administration route of BDPM for these potential therapeutic applications. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of BDPM in vivo.

Synthesis Methods

The synthesis of BDPM involves several steps that require specific reagents and conditions. The first step involves the reaction of 3,4-dichlorobenzaldehyde with 1,3-benzodioxole in the presence of a base to form the corresponding Schiff base. The second step involves the reaction of the Schiff base with pyrazolidine-3,5-dione in the presence of acetic anhydride and a catalyst to form BDPM. The yield of BDPM can be improved by optimizing the reaction conditions, such as the reaction temperature and time.

Scientific Research Applications

BDPM has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. BDPM has also been found to inhibit the activity of several enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. The inhibition of these enzymes makes BDPM a potential candidate for the treatment of inflammatory diseases, such as arthritis and asthma.

properties

Product Name

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione

Molecular Formula

C17H10Cl2N2O4

Molecular Weight

377.2 g/mol

IUPAC Name

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C17H10Cl2N2O4/c18-12-3-2-10(7-13(12)19)21-17(23)11(16(22)20-21)5-9-1-4-14-15(6-9)25-8-24-14/h1-7H,8H2,(H,20,22)/b11-5+

InChI Key

CEQPKVOXQXHKFE-VZUCSPMQSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NN(C3=O)C4=CC(=C(C=C4)Cl)Cl

SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.